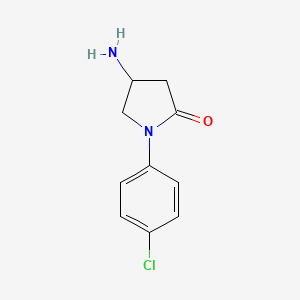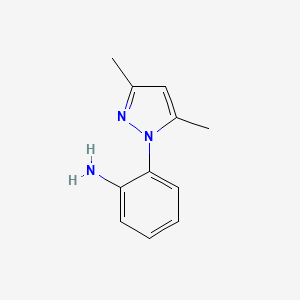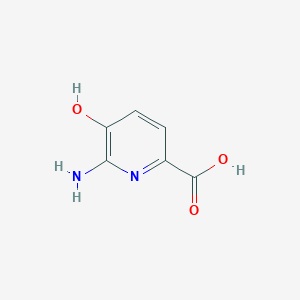
6-Amino-5-hydroxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 17 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .
Synthesis Analysis
The synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction uses a non-hazardous coupling reagent called COMU . The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis
The molecular structure of 6-Amino-5-hydroxypicolinic acid includes a total of 17 bonds, 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis
Amino acids, including 6-Amino-5-hydroxypicolinic acid, can react with aldehydes to form decarboxylation and/or deamination products . The first step involves the amine condensing with the aldehyde to give an imine or Schiff base . What happens next depends on the relative rates of proton shift and decarboxylation .科学的研究の応用
Electrophilic Substitution Reactions : Electrophilic substitution reactions, such as iodination, aminomethylation, and azo-coupling, of 5-hydroxypicolinic acid lead to the formation of 6-substituted derivatives. This indicates potential applications in synthetic chemistry for creating various chemical compounds (Smirnov et al., 1976).
Enzymatic Conversion in Bacteria : The conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. involves enzymes like quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase. These enzymes play a role in hydroxylation and decarboxylation, highlighting potential biotechnological applications in microbial catabolism and biotransformation (Uchida et al., 2003).
Substituent Effects in Hydroxypicolinic Compounds : A study on hydroxypicolinic acids, including 6-hydroxypicolinic acid, using density functional theory, revealed insights into the kinetics and thermodynamics of proton-related reactions. These findings could be relevant for understanding chelation behavior and the design of novel metal complexes (Yasarawan et al., 2016).
Microbial Catabolism of Pyridine Derivatives : The microbial degradation of pyridine derivatives like 5-hydroxypicolinic acid involves monooxygenases and decarboxylases, which can transform these compounds into other useful derivatives. This has implications for environmental bioremediation and the transformation of pyridine derivatives for industrial applications (Qiu et al., 2017; 2018; 2019).
Biodegradation of Picolinic Acid : Research on the biodegradation of picolinic acid, a related compound, by bacteria like Rhodococcus sp. and Alcaligenes faecalis, elucidates the potential use of these bacteria in the bioremediation of environments polluted with pyridine derivatives. The enzymes involved in these pathways could be useful in environmental and industrial applications (Zhang et al., 2019; Qiu et al., 2019).
特性
IUPAC Name |
6-amino-5-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZPPDRBLARLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488225 |
Source


|
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-hydroxypicolinic acid | |
CAS RN |
61548-53-6 |
Source


|
| Record name | 6-Amino-5-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

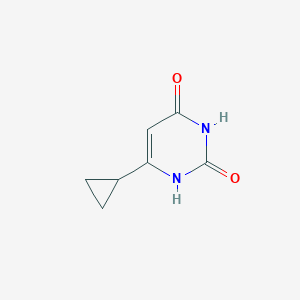
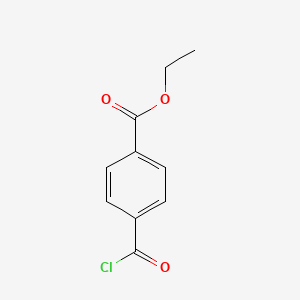
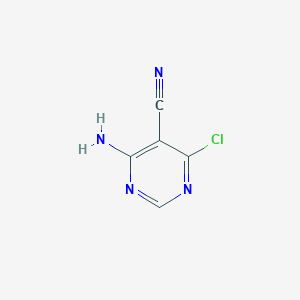
![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
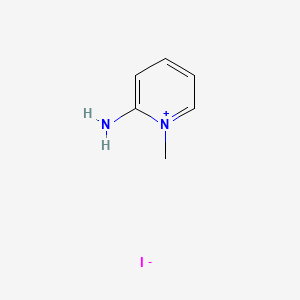
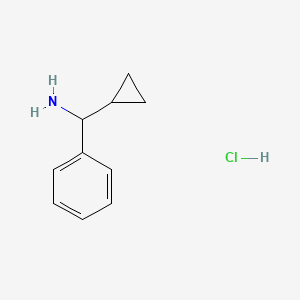
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
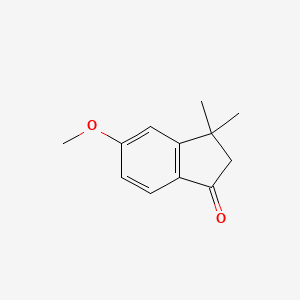
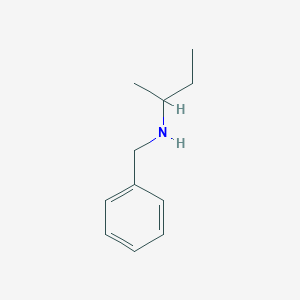
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
